molecular formula C18H20FN3O B2828608 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide CAS No. 2309731-63-1

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide

Cat. No. B2828608
CAS RN: 2309731-63-1
M. Wt: 313.376
InChI Key: UYAUAVJTVQNNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide, also known as DPA-714, is a novel ligand that has gained significant attention in recent years due to its potential use in scientific research. DPA-714 is a selective high-affinity ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. The TSPO plays a crucial role in cellular energy metabolism, and its expression is upregulated in response to various types of cellular stress.

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have investigated the antileishmanial potential of pyrazole-bearing compounds. In a recent study, hydrazine-coupled pyrazoles (including our compound of interest) demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. Notably, compound 13 exhibited superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a significant global health concern. Existing antimalarial drugs face challenges due to suboptimal treatment outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazole derivatives, including our compound, have shown promise. Compounds 14 and 15 displayed substantial inhibition effects against Plasmodium berghei, suggesting their potential as safe and effective antimalarial agents .

Tuberculosis Research

In another context, imidazole-containing compounds related to our compound have been synthesized and evaluated for anti-tubercular potential. Specifically, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains .

Molecular Docking Studies

Molecular docking studies have shed light on the mechanisms underlying the observed activities. For instance, compound 13’s better antileishmanial activity was justified through interactions with Lm-PTR1, a target protein complexed with Trimethoprim .

Other Applications

While the above fields represent the primary focus, researchers may continue to explore additional applications of this compound, such as its interactions with other biological targets or potential use in combination therapies.

properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-15-7-5-14(6-8-15)18(23)20-9-10-22-17(13-3-4-13)11-16(21-22)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAUAVJTVQNNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(C=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-fluorobenzamide

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